1-hydroxy-2-unsubstituted benzenoids
1-Hydroxy-2-unsubstituted benzenoids are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to the 1-position and no substituents on the 2-position of a benzene ring. These molecules form a subset of phenols, which possess aromatic stability due to their conjugated π-electron system. The absence of substitution at the 2-position allows for the examination of the influence of the hydroxyl group in close proximity to the benzenoid core without additional steric or electronic effects. Due to their structural simplicity and reactivity, these compounds are often used as model systems in organic chemistry studies. Their applications range from synthetic intermediates in organic synthesis to potential use in pharmaceuticals, where the hydroxyl group can serve as a site for further derivatization or functionalization.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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tert-butyl N-[trans-2-(4-hydroxyphenyl)cyclopropyl]carbamate | 1196053-06-1 | C14H19NO3 |
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2-(4-hydroxyphenyl)ethanethioamide | 106323-91-5 | C8H9NOS |
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4-(4,5-Dihydro-thiazol-2-yl)-phenol | 90563-68-1 | C9H9NOS |
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tert-butyl N-[cyano(4-hydroxyphenyl)methyl]-N-methylcarbamate | 1267464-48-1 | C14H18N2O3 |
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1-(4-hydroxybenzyl)imidazole | 41833-17-4 | C10H10N2O |
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6-amino-5-hydroxy-2H-1,3-benzoxathiol-2-one | 1822981-28-1 | C7H5NO3S |
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2-Hydroxy-5-nonyl-benzaldehyde oxime | 50849-47-3 | C16H25NO2 |
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4-(1,3-Dithiolan-2-yl)phenol | 22068-49-1 | C9H10OS2 |
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Phenol, 4-sec-pentyl- | 25735-67-5 | C11H16O |
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3-hydroxy-3-(4-hydroxyphenyl)propanenitrile | 2228193-12-0 | C9H9NO2 |
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